1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol 1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol Mps1-IN-1 is a highly potent and selectibe Mpsl inhibitor with IC50 of 367 nM; >1000-fold selectivity relative to the 352 member kinase panel with the major exceptions of Alk and Ltk.IC50 value: 367 nM [1]Target: Mps1 inhibitorAs assessed by flow cytometry, administration of Mps1-IN-1 to U2OS cells arrested in mitosis using nocodazole, resulted in a dose-dependent accumulation of 4c pHistone H3 negative cells. Mps1-IN-1 administration resulted in a dose-dependent decrease in the time spent in mitosis with nearly 100% U2OS cells initiating anaphase within 20 minutes (10 μM Mps1-IN-1) as compared to roughly 10% in DMSO-treated cells. In extra centrosome containing cells, Mps1-IN-1 treatment resulted in catastrophic multipolar anaphase.
Brand Name: Vulcanchem
CAS No.: 1125593-20-5
VCID: VC0001801
InChI: InChI=1S/C28H33N5O4S/c1-18(2)38(35,36)26-7-5-4-6-23(26)30-24-17-27(32-28-21(24)10-13-29-28)31-22-9-8-19(16-25(22)37-3)33-14-11-20(34)12-15-33/h4-10,13,16-18,20,34H,11-12,14-15H2,1-3H3,(H3,29,30,31,32)
SMILES: CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC
Molecular Formula: C₂₈H₃₃N₅O₄S
Molecular Weight: 535.7 g/mol

1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol

CAS No.: 1125593-20-5

Inhibitors

VCID: VC0001801

Molecular Formula: C₂₈H₃₃N₅O₄S

Molecular Weight: 535.7 g/mol

1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol - 1125593-20-5

CAS No. 1125593-20-5
Product Name 1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol
Molecular Formula C₂₈H₃₃N₅O₄S
Molecular Weight 535.7 g/mol
IUPAC Name 1-[3-methoxy-4-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]piperidin-4-ol
Standard InChI InChI=1S/C28H33N5O4S/c1-18(2)38(35,36)26-7-5-4-6-23(26)30-24-17-27(32-28-21(24)10-13-29-28)31-22-9-8-19(16-25(22)37-3)33-14-11-20(34)12-15-33/h4-10,13,16-18,20,34H,11-12,14-15H2,1-3H3,(H3,29,30,31,32)
Standard InChIKey NMJMRSQTDLRCRQ-UHFFFAOYSA-N
SMILES CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC
Canonical SMILES CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC
Appearance Assay:≥98%A crystalline solid
Description Mps1-IN-1 is a highly potent and selectibe Mpsl inhibitor with IC50 of 367 nM; >1000-fold selectivity relative to the 352 member kinase panel with the major exceptions of Alk and Ltk.IC50 value: 367 nM [1]Target: Mps1 inhibitorAs assessed by flow cytometry, administration of Mps1-IN-1 to U2OS cells arrested in mitosis using nocodazole, resulted in a dose-dependent accumulation of 4c pHistone H3 negative cells. Mps1-IN-1 administration resulted in a dose-dependent decrease in the time spent in mitosis with nearly 100% U2OS cells initiating anaphase within 20 minutes (10 μM Mps1-IN-1) as compared to roughly 10% in DMSO-treated cells. In extra centrosome containing cells, Mps1-IN-1 treatment resulted in catastrophic multipolar anaphase.
Synonyms 1-(4-((4-((2-(isopropylsulfonyl)phenyl)amino)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)-3-methoxyphenyl)piperidin-4-ol
Reference [1]. Kwiatkowski N, et al. Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function. Nat Chem Biol. 2010 May;6(5):359-68.
PubChem Compound 25195352
Last Modified Nov 11 2021
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